molecular formula C6Cl3FN2 B13149757 2,5,6-Trichloro-4-fluoronicotinonitrile

2,5,6-Trichloro-4-fluoronicotinonitrile

Cat. No.: B13149757
M. Wt: 225.4 g/mol
InChI Key: ZVVUKPUJHJWGBM-UHFFFAOYSA-N
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Description

2,5,6-Trichloro-4-fluoronicotinonitrile is an organic compound with the molecular formula C6Cl3FN2 It is a derivative of nicotinonitrile, where three chlorine atoms and one fluorine atom are substituted at the 2, 5, 6, and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trichloro-4-fluoronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the reaction of 2,5,6-trichloronicotinonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution of a chlorine atom with a fluorine atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trichloro-4-fluoronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminated derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

2,5,6-Trichloro-4-fluoronicotinonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2,5,6-Trichloro-4-fluoronicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and the functional groups present. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,6-Trichloro-4-fluoronicotinonitrile is unique due to the specific arrangement of chlorine and fluorine atoms on the nicotinonitrile ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2,5,6-trichloro-4-fluoropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl3FN2/c7-3-4(10)2(1-11)5(8)12-6(3)9
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVUKPUJHJWGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(N=C1Cl)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl3FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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